N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09027155 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition suppresses the function of these proteins, leading to a decrease in the proliferation of cancer cells . The suppression of Rad51 protein disrupts the process of double-stranded DNA repair in cancer cells, further inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting tyrosine kinases like c-MET, c-RET, c-KIT, PDGFR, and FLT3, it disrupts various signaling pathways that are crucial for the survival and proliferation of cancer cells . The suppression of Rad51 protein affects the DNA repair pathway, leading to genomic instability in cancer cells .
Pharmacokinetics
It is known to be orally available
Result of Action
The inhibition of the target proteins and the disruption of the associated biochemical pathways result in decreased proliferation of cancer cells . The compound’s action on Rad51 protein leads to impaired DNA repair in these cells, further contributing to their reduced growth .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-22-14-4-2-3-10-7-12(17(19)25-16(10)14)18(21)20-11-5-6-13-15(8-11)24-9-23-13/h2-8,19H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWOAPAZWOHXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.